1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
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Overview
Description
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, iodine, nitro, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that halogenated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
For instance, bromo and iodo groups are often involved in electrophilic aromatic substitution reactions . The nitro group can participate in reduction reactions, and the trifluoromethoxy group can influence the compound’s reactivity and stability .
Biochemical Pathways
It’s known that halogenated compounds can influence various biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
The presence of halogen atoms (bromine and iodine) and the nitro group can potentially influence these properties, affecting the compound’s bioavailability .
Result of Action
The compound’s reactivity suggests it could potentially alter cellular processes by interacting with various biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of appropriate catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Products with different functional groups replacing bromine or iodine.
Reduction: 1-Bromo-2-iodo-3-amino-5-(trifluoromethoxy)benzene.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities due to the presence of the nitro and trifluoromethoxy groups.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-2-iodo-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
1-Bromo-3-nitrobenzene: Contains only bromine and nitro groups, making it less complex.
1-Bromo-2-iodo-3-nitro-5-trifluoromethylbenzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is unique due to the presence of both bromine and iodine atoms, along with the nitro and trifluoromethoxy groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNFLUWRVNIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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